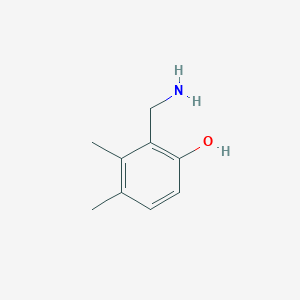![molecular formula C15H12N2O2 B14345235 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid CAS No. 92437-52-0](/img/structure/B14345235.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is a heterocyclic compound that combines the structural features of both pyridine and indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid typically involves multi-step procedures. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound and its derivatives have shown potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer activities. The indole moiety is particularly known for its biological significance .
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have been studied for their ability to interact with multiple biological targets, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications in material science are still being explored .
Mecanismo De Acción
The mechanism of action of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid involves its interaction with various molecular targets. The indole and pyridine rings allow it to bind to different receptors and enzymes, modulating their activity. This compound can influence multiple pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)acetic acid: A simpler analog with similar structural features but lacking the indole moiety.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: Another heterocyclic compound with a different ring structure but similar biological activities.
2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: Contains a thiazole ring instead of an indole ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid lies in its combined indole and pyridine structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in various fields .
Propiedades
Número CAS |
92437-52-0 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-14(19)9-11-10-5-1-2-6-12(10)17-15(11)13-7-3-4-8-16-13/h1-8,17H,9H2,(H,18,19) |
Clave InChI |
RQKNQRUJPUCNAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


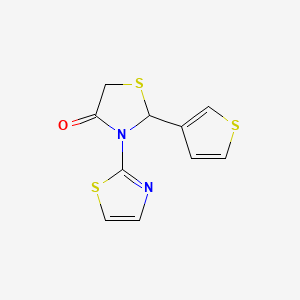
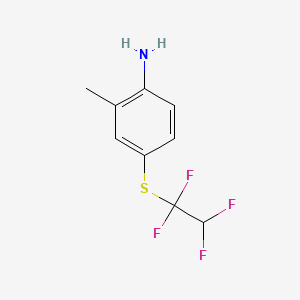
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

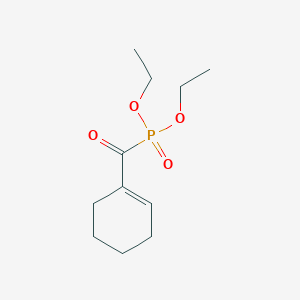

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
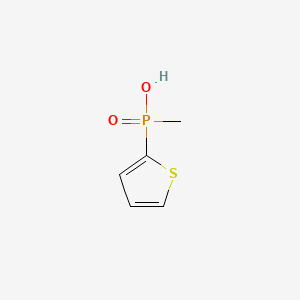
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
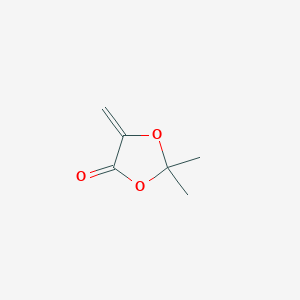
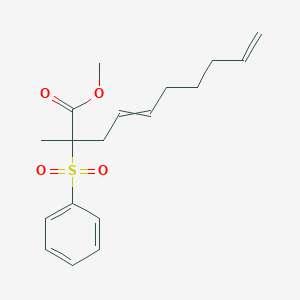
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
